Mppdme

Description

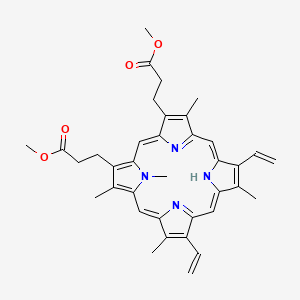

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75675-52-4 |

|---|---|

Molecular Formula |

C37H40N4O4 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17,21-pentamethyl-23H-porphyrin-2-yl]propanoate |

InChI |

InChI=1S/C37H40N4O4/c1-10-24-20(3)28-16-32-25(11-2)21(4)30(40-32)18-34-23(6)27(13-15-37(43)45-9)35(41(34)7)19-33-26(12-14-36(42)44-8)22(5)29(39-33)17-31(24)38-28/h10-11,16-19,38H,1-2,12-15H2,3-9H3 |

InChI Key |

NGTMVLKUSZWFSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C=C)C)C)CCC(=O)OC)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C=C)C)C)CCC(=O)OC)C(=C3C)CCC(=O)OC)C=C |

Synonyms |

MPPDME N-methylprotoporphyrin dimethyl este |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CRISPR-Cas9 Gene Editing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of the Clustered Regularly Interspaced Short Palindroic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has instigated a paradigm shift in the field of genetic engineering. This technology, repurposed from a bacterial adaptive immune system, offers an unprecedented combination of simplicity, efficiency, and versatility for targeted genome modification.[1] This in-depth technical guide provides a comprehensive overview of the core mechanism of CRISPR-Cas9, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes complex biological processes.

The CRISPR-Cas9 Machinery: Components and Core Mechanism

The CRISPR-Cas9 system is a ribonucleoprotein complex that induces a site-specific double-strand break (DSB) in a target DNA sequence.[2][3] The two core components of this system are the Cas9 nuclease and a guide RNA (gRNA).

-

Cas9 Nuclease: The most commonly utilized Cas9 protein is derived from Streptococcus pyogenes (SpCas9). It functions as a molecular scalpel, creating a precise cut in the DNA. The Cas9 protein has two nuclease domains: the HNH domain, which cleaves the target strand of DNA (complementary to the gRNA), and the RuvC-like domain, which cleaves the non-target strand.[4][5]

-

Guide RNA (gRNA): The gRNA is a synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 nuclease to the specific genomic locus to be edited.[2] It is composed of two distinct parts:

-

CRISPR RNA (crRNA): A 20-nucleotide sequence at the 5' end that is complementary to the target DNA sequence. The specificity of the CRISPR-Cas9 system is primarily determined by this "spacer" sequence.

-

trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming the functional ribonucleoprotein complex.[2][4] In many laboratory applications, the crRNA and tracrRNA are fused to create a single guide RNA (sgRNA) for simplicity.[6]

-

The gene editing process is initiated when the Cas9-gRNA complex scans the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM). For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[2] Upon recognition of a PAM sequence, the Cas9 protein unwinds the adjacent DNA, allowing the gRNA to bind to its complementary target sequence. If the gRNA sequence successfully anneals to the target DNA, a conformational change in the Cas9 protein activates its nuclease domains, leading to the creation of a double-strand break, typically 3-4 base pairs upstream of the PAM sequence.[7]

Cellular DNA Repair Pathways: The Aftermath of the Cut

The double-strand break induced by Cas9 is recognized by the cell's own DNA repair machinery, which attempts to mend the damage. The outcome of the gene editing event is determined by which of the two major DNA repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).

-

Non-Homologous End Joining (NHEJ): This is the more active and efficient of the two pathways and can occur throughout the cell cycle.[3][8] NHEJ directly ligates the broken ends of the DNA back together. However, this process is often imprecise and can introduce small insertions or deletions (indels) at the cut site.[3][8] These indels can disrupt the reading frame of a gene, leading to the creation of a non-functional protein, effectively "knocking out" the gene.

-

Homology-Directed Repair (HDR): This pathway is active only in the S and G2 phases of the cell cycle and is less efficient than NHEJ.[9] HDR utilizes a homologous DNA template to precisely repair the break.[2][8] Researchers can exploit this pathway by introducing an exogenous DNA template containing a desired sequence flanked by regions of homology to the target site. This allows for the precise insertion of new genetic material or the correction of existing mutations.[2]

Data Presentation: On-Target Efficiency and Off-Target Effects of Cas9 Variants

The on-target efficiency and specificity of CRISPR-Cas9 are critical considerations for any gene editing experiment. A number of engineered Cas9 variants have been developed to improve these parameters. The following tables summarize quantitative data on the performance of various Cas9 proteins.

| Cas9 Variant | Target Gene | Cell Type | On-Target Efficiency (% of Wild-Type) | Reference |

| SpCas9-HF1 | EGFP | U2OS | ~90-140% (for most gRNAs) | [10] |

| SpCas9-HF1 | Endogenous genes | Human cells | >70% (for 86% of gRNAs) | [10] |

| eSpCas9(1.1) | EMX1 | HEK293T | ~50% | [11] |

| Sniper-Cas9 | EMX1 | HEK293T | ~100% | [11] |

| HypaCas9 | EMX1 | HEK293T | ~100% | [11] |

| xCas9 | EMX1 | HEK293T | <50% | [11] |

Table 1: Comparison of On-Target Editing Efficiencies of Cas9 Variants. This table presents the relative on-target editing efficiency of several high-fidelity Cas9 variants compared to the wild-type Streptococcus pyogenes Cas9 (SpCas9). Efficiency can vary depending on the target gene and cell type.

| Cas9 Variant | Number of Off-Target Sites Detected (GUIDE-seq) | Fold Reduction vs. Wild-Type | Reference |

| Wild-Type SpCas9 | 2 - 25 (sgRNA dependent) | - | [10] |

| SpCas9-HF1 | 0 (for 6 of 7 gRNAs) | >25 | [10][12] |

| eSpCas9(1.1) | Not specified | Significant reduction | [13] |

| HiFi Cas9 | Not specified | Significant reduction | [13] |

| LZ3 | Not specified | Significant reduction | [13] |

Table 2: Off-Target Cleavage Profile of High-Fidelity Cas9 Variants. This table summarizes the number of off-target sites detected for different Cas9 variants using the GUIDE-seq method. High-fidelity variants demonstrate a significant reduction in off-target cleavage.

Experimental Protocols

Seminal Experiment: Jinek et al., 2012 - A Programmable Dual-RNA-Guided DNA Endonuclease

While a detailed, step-by-step protocol for this groundbreaking experiment is not publicly available in a singular document, the methodology can be reconstructed from the original publication and its supplementary materials.[4][8][14] The key steps involved demonstrating the programmable nature of the S. pyogenes Cas9.

Objective: To demonstrate that Cas9 can be programmed with a single guide RNA to cleave a specific DNA target.

Methodology:

-

Component Preparation:

-

Cas9 Protein: Recombinant S. pyogenes Cas9 protein was expressed and purified.

-

RNAs: The crRNA, tracrRNA, and a chimeric single-guide RNA (sgRNA) were synthesized in vitro. The sgRNA was designed by fusing the 3' end of the crRNA to the 5' end of the tracrRNA with a GAAA tetraloop.

-

Target DNA: A plasmid DNA containing the target sequence and the required PAM sequence was used as the substrate.

-

-

In Vitro Cleavage Assay:

-

The purified Cas9 protein was incubated with the guide RNA(s) (either the crRNA:tracrRNA duplex or the sgRNA) to form the ribonucleoprotein complex.

-

The target plasmid DNA was then added to the reaction mixture.

-

The reaction was incubated at 37°C to allow for DNA cleavage.

-

The reaction products were analyzed by agarose gel electrophoresis to visualize the cleavage of the plasmid DNA.

-

Key Findings: The experiment demonstrated that Cas9 could be guided by the crRNA:tracrRNA duplex to cleave the target DNA.[4] Crucially, they showed that the engineered sgRNA was also effective in directing Cas9 to the target site, simplifying the system and highlighting its potential for programmable genome editing.[2][6]

GUIDE-seq: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing

GUIDE-seq is a sensitive method for identifying the off-target cleavage sites of CRISPR-Cas9 in living cells.[10]

Objective: To identify all genomic locations where a specific Cas9-gRNA complex induces a double-strand break.

Detailed Protocol: A detailed, step-by-step protocol for GUIDE-seq can be found in the following publications: Tsai et al., Nature Biotechnology, 2015 and an updated protocol in Nature Protocols, 2017. The general workflow is as follows:

-

Cell Transfection: Target cells are co-transfected with plasmids expressing the Cas9 nuclease, the specific gRNA, and a short, double-stranded oligodeoxynucleotide (dsODN) tag.

-

dsODN Integration: The dsODN tag is integrated into the sites of double-strand breaks generated by the Cas9-gRNA complex through the NHEJ pathway.

-

Genomic DNA Extraction and Library Preparation: Genomic DNA is extracted from the cells and fragmented. A library is then prepared by ligating adapters to the DNA fragments.

-

Amplification and Sequencing: The DNA fragments containing the integrated dsODN tag are selectively amplified by PCR and then subjected to high-throughput sequencing.

-

Bioinformatic Analysis: The sequencing reads are mapped to the reference genome to identify the genomic locations where the dsODN tag was integrated, thus revealing the on- and off-target cleavage sites.

Mandatory Visualizations

CRISPR-Cas9 Mechanism of Action

Caption: The core mechanism of CRISPR-Cas9 gene editing.

DNA Double-Strand Break Repair Pathways

Caption: The two major DNA repair pathways following a double-strand break.

Experimental Workflow for CRISPR-Cas9 Gene Editing

Caption: A generalized experimental workflow for CRISPR-Cas9 gene editing.

References

- 1. pubs.lib.umn.edu [pubs.lib.umn.edu]

- 2. blog.addgene.org [blog.addgene.org]

- 3. A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CRISPR/Cascade 9-Mediated Genome Editing-Challenges and Opportunities [frontiersin.org]

- 5. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A programmable dual RNA-guided DNA endonuclease in adaptive bacterial immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative characterization of on-target and off-target... [bioskryb.com]

- 9. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A Programmable Dual-RNA–Guided DNA Endonuclease in Adaptive Bacterial Immunity | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

A Guide to CRISPR-Cas9: Principles and Practice for Gene Editing

Abstract

The advent of CRISPR-Cas9 has fundamentally transformed the landscape of biological research and therapeutic development. This powerful gene-editing tool, derived from a bacterial immune system, offers an unprecedented combination of simplicity, efficiency, and versatility for targeted genome modification. This guide provides a comprehensive overview of the core principles of the CRISPR-Cas9 system, detailed experimental protocols for its application, and a quantitative analysis of its performance. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this technology and its practical implementation.

Core Principles of the CRISPR-Cas9 System

The CRISPR-Cas9 system is a unique technology that enables geneticists and medical researchers to edit parts of the genome by removing, adding, or altering sections of the DNA sequence.[1] It is currently the simplest, most versatile, and precise method of genetic manipulation.[1] The system is comprised of two essential components that must be introduced into a cell to modify its genome.

-

Cas9 Protein: The CRISPR-associated protein 9 (Cas9) is an RNA-guided DNA endonuclease.[2][3] In essence, it functions as a pair of "molecular scissors" that can cut the two strands of DNA at a specific location in the genome.[1] The Cas9 protein itself is not able to target specific DNA sequences without guidance.

-

Guide RNA (gRNA): To direct the Cas9 protein to the desired genomic locus, a synthetic guide RNA is required. The gRNA is a short RNA molecule that is designed to be complementary to the target DNA sequence.[1] It is the gRNA that provides the specificity for the gene-editing process. The gRNA is a chimeric molecule, meaning it is composed of two distinct parts:

-

CRISPR RNA (crRNA): A 17-20 nucleotide sequence that is complementary to the target DNA strand and is responsible for recognizing the genomic target.

-

Trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, forming a functional ribonucleoprotein (RNP) complex.

-

The CRISPR-Cas9 system also requires a specific, short DNA sequence known as a Protospacer Adjacent Motif (PAM) to be present in the target DNA, immediately downstream of the sequence complementary to the gRNA. The Cas9 protein will not bind to and cleave the target DNA if the PAM sequence is not present. The most common PAM sequence for Streptococcus pyogenes Cas9 (SpCas9) is 5'-NGG-3', where 'N' can be any nucleotide.

The mechanism of CRISPR-Cas9 gene editing can be summarized in three key steps:

-

Target Recognition: The gRNA, complexed with the Cas9 protein, scans the genome for the target sequence. When the gRNA finds a DNA sequence that is complementary to its crRNA portion and is immediately followed by a PAM sequence, the Cas9-gRNA complex binds to the DNA.

-

DNA Cleavage: Upon successful binding, the Cas9 protein undergoes a conformational change and its nuclease domains cleave both strands of the target DNA, creating a double-strand break (DSB).[2]

-

Cellular Repair: The cell's natural DNA repair machinery is then activated to repair the DSB. There are two major pathways for DSB repair, and the outcome of the gene-editing event depends on which pathway is utilized:

-

Non-Homologous End Joining (NHEJ): This is the more common and error-prone repair pathway. It often results in the insertion or deletion of nucleotides (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to the production of a non-functional protein, thereby "knocking out" the gene.[4]

-

Homology-Directed Repair (HDR): This pathway is less frequent and requires the presence of a DNA template with homology to the sequences flanking the DSB. If a donor DNA template containing a desired genetic modification is supplied along with the CRISPR-Cas9 components, the cell can use it to precisely repair the break, allowing for the "knock-in" of specific mutations or new genetic material.

-

Quantitative Analysis of CRISPR-Cas9 Performance

The efficiency of CRISPR-Cas9-mediated gene editing can be influenced by a multitude of factors. The choice of delivery method for the CRISPR components and the specific variant of the Cas9 protein used are among the most critical determinants of both on-target editing efficiency and the frequency of off-target effects.

Comparison of Delivery Methods

The CRISPR-Cas9 system can be delivered into cells in various formats, each with its own advantages and disadvantages in terms of efficiency and potential for off-target effects. The three primary methods are plasmid DNA, in vitro-transcribed RNA, and ribonucleoprotein (RNP) complexes.

| Delivery Method | On-Target Editing Efficiency | Off-Target Effects | Advantages | Disadvantages |

| Plasmid DNA | Low to Moderate | Higher | Cost-effective, easy to produce | Risk of random integration into the host genome, prolonged expression of Cas9 can increase off-target effects.[5] |

| mRNA | Moderate to High | Moderate | Transient expression reduces off-target risk compared to plasmids | More expensive and less stable than plasmid DNA |

| Ribonucleoprotein (RNP) | High | Lower | Transient activity limits off-target effects, no risk of genomic integration, functional complex is delivered directly.[5] | Higher cost, requires protein purification and RNA synthesis |

A study comparing plasmid DNA and RNP delivery in mesenchymal stem cells found that RNP delivery resulted in higher indel frequencies at all target sites tested. For one target, the indel frequency with RNP delivery reached up to 20.21%, while plasmid delivery was less efficient.[3] Another study noted that the delivery of Cas9 as mRNA or plasmid showed low to no on-target cleavage, whereas the RNP complex exhibited higher efficacy.[6]

Performance of High-Fidelity Cas9 Variants

To address the issue of off-target effects, several engineered high-fidelity Cas9 variants have been developed. These variants are designed to have reduced non-specific DNA contacts, thereby increasing the specificity of the gene-editing process.

| Cas9 Variant | Relative On-Target Activity (% of Wild-Type SpCas9) | Reduction in Off-Target Sites | Key Features |

| Wild-Type SpCas9 | 100% | Baseline | Standard Cas9 enzyme, widely used. |

| SpCas9-HF1 | >70% for ~86% of gRNAs | Up to 90% reduction | High-fidelity variant with reduced off-target activity.[7] |

| eSpCas9 | >70% for ~96% of gRNAs | Up to 98.7% reduction | "Enhanced specificity" variant.[8] |

| HypaCas9 | >70% for ~79% of gRNAs | Up to 94.1% reduction | "Hyper-accurate" variant.[8] |

| evoCas9 | Comparable to Wild-Type | Up to 98.7% reduction | Developed through directed evolution for high specificity.[8] |

GUIDE-seq experiments have shown that for some gRNAs, wild-type SpCas9 can induce cleavage at multiple off-target sites (ranging from 2 to 25 per gRNA). In contrast, with SpCas9-HF1, a complete absence of detectable off-target events was observed for six out of seven of these gRNAs.[7] Comparative studies have demonstrated that high-fidelity variants like eSpCas9, SpCas9-HF1, and HypaCas9 maintain high on-target activity while dramatically decreasing the number of off-target sites.[8]

Experimental Protocols

This section provides a detailed protocol for a common CRISPR-Cas9 application: generating a gene knockout in a mammalian cell line (HEK293 cells) using two different delivery methods: plasmid transfection and RNP electroporation.

General Workflow

The overall workflow for a CRISPR-Cas9 experiment is consistent, regardless of the specific application.

Caption: General workflow of a CRISPR-Cas9 experiment.

Protocol 1: Gene Knockout in HEK293 Cells via Plasmid Transfection

This protocol is adapted for the transfection of a single plasmid encoding both SpCas9 and the gRNA into HEK293 cells in a 6-well plate format.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

"All-in-one" CRISPR plasmid containing Cas9 and gRNA expression cassettes

-

Plasmid transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing service

Procedure:

-

Cell Seeding:

-

24 hours prior to transfection, seed 1.5 x 10^5 to 2.5 x 10^5 HEK293 cells per well in a 6-well plate with 3 mL of antibiotic-free growth medium.[1]

-

Incubate at 37°C and 5% CO2 until cells reach 40-80% confluency.

-

-

Transfection:

-

For each well, prepare two tubes:

-

Add the contents of Tube A to Tube B, mix immediately by vortexing, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 300 µL DNA-lipid complex dropwise to the cells in the 6-well plate. Gently swirl the plate to mix.

-

Incubate the cells for 24-72 hours.

-

-

Post-Transfection and Cell Harvesting:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Harvest a portion of the cells for genomic DNA extraction. The remaining cells can be used for single-cell cloning if desired.

-

-

Validation of Gene Edit:

-

Extract genomic DNA from the harvested cells.

-

Perform PCR to amplify the genomic region surrounding the target site.

-

Analyze the PCR product by Sanger sequencing to detect the presence of indels.

-

Protocol 2: Gene Knockout in HEK293 Cells via RNP Electroporation

This protocol describes the delivery of a pre-formed Cas9-gRNA ribonucleoprotein (RNP) complex into HEK293 cells using electroporation.

Materials:

-

HEK293 cells

-

Complete growth medium

-

PBS

-

Trypsin-EDTA

-

Purified, nuclease-free Cas9 protein

-

Synthetic gRNA

-

Nuclease-free duplex buffer

-

Electroporation system and cuvettes

-

Electroporation buffer

Procedure:

-

Preparation of RNP Complex:

-

Resuspend the synthetic gRNA in nuclease-free duplex buffer to a concentration of 100 µM.

-

In a sterile microcentrifuge tube, combine the Cas9 protein and gRNA at a 1:2 molar ratio (e.g., 20 pmol Cas9 and 40 pmol gRNA).

-

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

-

-

Cell Preparation:

-

Culture HEK293 cells to a healthy, sub-confluent state.

-

Trypsinize and count the cells. For a standard electroporation, you will need approximately 2 x 10^5 cells per reaction.

-

Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the desired concentration.

-

-

Electroporation:

-

Add the pre-formed RNP complex to the cell suspension in the electroporation buffer.

-

Transfer the cell/RNP mixture to an electroporation cuvette.

-

Electroporate the cells using a pre-optimized program for HEK293 cells.

-

-

Post-Electroporation and Cell Culture:

-

Immediately after electroporation, transfer the cells to a well of a culture plate containing pre-warmed complete growth medium.

-

Incubate the cells at 37°C and 5% CO2 for 48-72 hours.

-

-

Validation of Gene Edit:

-

After incubation, harvest the cells and extract genomic DNA.

-

Analyze the editing efficiency by PCR amplification of the target locus followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.

-

Signaling Pathways and Logical Relationships

The process of CRISPR-Cas9 gene editing and the subsequent cellular response involves a series of ordered events and interactions.

Caption: Mechanism of CRISPR-Cas9 gene editing.

Conclusion

The CRISPR-Cas9 system represents a paradigm shift in our ability to manipulate the genome. Its relative simplicity and high efficiency have made it an indispensable tool in both basic research and the development of novel therapeutic strategies. A thorough understanding of its core principles, careful experimental design, and rigorous validation are paramount to harnessing the full potential of this transformative technology. As research continues to refine and expand the CRISPR toolbox, its impact on science and medicine is poised to grow even further.

References

- 1. scbt.com [scbt.com]

- 2. genscript.com [genscript.com]

- 3. Highly efficient genome editing via CRISPR-Cas9 ribonucleoprotein (RNP) delivery in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols · Benchling [benchling.com]

- 5. selectscience.net [selectscience.net]

- 6. researchgate.net [researchgate.net]

- 7. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

exploring the different types of Cas proteins

An In-depth Technical Guide to Cas Proteins for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated) systems have revolutionized the field of molecular biology, providing powerful tools for genome and transcriptome engineering. At the heart of these systems are the Cas proteins, a diverse family of enzymes that carry out the effector functions of CRISPR-Cas immunity in prokaryotes. This guide provides a comprehensive technical overview of the different types of Cas proteins, their biochemical properties, and the experimental methodologies used to harness their activities for research and therapeutic development.

Classification of CRISPR-Cas Systems

CRISPR-Cas systems are broadly classified into two main classes, which are further divided into six types and numerous subtypes. This classification is primarily based on the composition of the effector module.[1][2]

-

Class 1 systems utilize multi-subunit effector complexes composed of several Cas proteins to recognize and cleave foreign nucleic acids.[1][3] This class is more prevalent in nature, accounting for approximately 90% of all identified CRISPR-Cas loci.[4]

-

Class 2 systems employ a single, large, multi-domain protein as the effector for target recognition and cleavage.[1][3] These systems are simpler in their composition, which has facilitated their widespread adoption for genome editing applications.

Quantitative Data of Key Cas Proteins

The following tables summarize the key quantitative characteristics of various Cas proteins from different classes and types. This data is essential for selecting the appropriate Cas protein for a specific application and for designing effective guide RNAs.

Class 2, Type II Cas Proteins (e.g., Cas9)

| Protein (Organism) | Size (Amino Acids) | PAM Sequence | Cleavage Product |

| Streptococcus pyogenes Cas9 (SpyCas9) | 1368 | 5'-NGG-3' | Blunt ends |

| Staphylococcus aureus Cas9 (SaCas9) | 1053 | 5'-NNGRRT-3' | Blunt ends |

| Streptococcus thermophilus Cas9 (St1Cas9) | 1121 | 5'-NNAGAAW-3' | Blunt ends |

| Neisseria meningitidis Cas9 (NmCas9) | 1084 | 5'-NNNNGATT-3' | Blunt ends |

| Campylobacter jejuni Cas9 (CjCas9) | 984 | 5'-NNNNACAC-3' | Blunt ends |

Class 2, Type V Cas Proteins (e.g., Cas12)

| Protein (Organism) | Size (Amino Acids) | PAM Sequence | Cleavage Product |

| Francisella novicida Cas12a (FnCas12a) | 1307 | 5'-TTN-3' | Staggered ends (5' overhang) |

| Acidaminococcus sp. Cas12a (AsCas12a) | 1307 | 5'-TTTV-3' | Staggered ends (5' overhang) |

| Lachnospiraceae bacterium Cas12a (LbCas12a) | 1228 | 5'-TTTV-3' | Staggered ends (5' overhang) |

| Cas12b (C2c1) | ~1100-1300 | 5'-TTN-3' | Staggered ends |

| enAsCas12a (engineered) | 1307 | Expanded (e.g., TTYN, VTTV, TRTV) | Staggered ends (5' overhang) |

Class 2, Type VI Cas Proteins (e.g., Cas13)

| Protein (Organism) | Size (Amino Acids) | Target | Cleavage Activity |

| Leptotrichia wadei Cas13a (LwaCas13a) | ~1250 | ssRNA | RNA-guided ssRNA cleavage |

| Prevotella sp. Cas13b (PspCas13b) | ~1150 | ssRNA | RNA-guided ssRNA cleavage |

| Ruminococcus flavefaciens Cas13d (RfxCas13d) | ~930 | ssRNA | RNA-guided ssRNA cleavage |

| Cas13x.1 | ~775 | ssRNA | RNA-guided ssRNA cleavage |

| Cas13y.1 | ~850 | ssRNA | RNA-guided ssRNA cleavage |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the expression, purification, and functional characterization of Cas proteins.

Protocol 1: Expression and Purification of His-tagged Cas9 Protein

This protocol describes the expression of SpyCas9 with an N-terminal 6xHis tag in E. coli and its subsequent purification using affinity and ion-exchange chromatography.

1. Expression: a. Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged SpyCas9. b. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. c. Dilute the overnight culture into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.4-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and incubate at 16-20°C for 16-24 hours. e. Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM KCl, 10% glycerol, 1 mM PMSF, 1 mM DTT). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography: a. Incubate the supernatant with Ni-NTA agarose resin for 1-2 hours at 4°C. b. Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole). c. Elute the Cas9 protein with elution buffer (lysis buffer with 250-500 mM imidazole).

4. Ion-Exchange Chromatography (Optional, for higher purity): a. Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT). b. Load the protein onto a cation exchange column (e.g., HiTrap SP HP). c. Elute the protein with a linear gradient of high-salt buffer (e.g., 20 mM HEPES pH 7.5, 1 M KCl, 1 mM DTT).

5. Size-Exclusion Chromatography: a. Further purify and buffer exchange the protein using a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol). b. Pool the fractions containing pure Cas9, concentrate, and store at -80°C.

Protocol 2: In Vitro DNA Cleavage Assay with Cas9

This assay is used to determine the activity of purified Cas9 protein and the efficacy of a specific guide RNA (gRNA).

1. Ribonucleoprotein (RNP) Complex Formation: a. In a nuclease-free tube, mix purified Cas9 protein and in vitro transcribed or synthetic single-guide RNA (sgRNA) in a 1:1 to 1.5:1 molar ratio in reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5). b. Incubate at room temperature or 37°C for 10-20 minutes to allow for RNP complex formation.

2. Cleavage Reaction: a. Add the target DNA (a PCR product or linearized plasmid containing the target sequence and a PAM) to the RNP complex. A typical final concentration is 10-30 nM for the RNP complex and 1-5 nM for the target DNA. b. Incubate the reaction at 37°C for 15-60 minutes.

3. Reaction Termination and Analysis: a. Stop the reaction by adding a stop solution containing EDTA and Proteinase K, and incubate at 55°C for 10-15 minutes to degrade the Cas9 protein. b. Analyze the cleavage products by agarose gel electrophoresis. The appearance of DNA fragments of the expected sizes indicates successful cleavage.

Protocol 3: In Vitro RNA Cleavage Assay with Cas13

This protocol is for assessing the RNA targeting and cleavage activity of purified Cas13 proteins.

1. RNP Complex Formation: a. Combine purified Cas13 protein and its corresponding crRNA in a 1:1 molar ratio in an RNA cleavage buffer (e.g., 25 mM Tris pH 7.5, 1 mM DTT, 6 mM MgCl₂). b. Incubate at 37°C for 15 minutes to form the Cas13-crRNA complex.

2. Cleavage Reaction: a. Add the target RNA to the reaction mixture. The target RNA can be a synthetic oligonucleotide or an in vitro transcribed RNA. b. Incubate the reaction at 37°C for 30-60 minutes.

3. Analysis: a. Stop the reaction by adding a stop solution containing urea and EDTA. b. Denature the RNA by heating at 70-95°C for 5-10 minutes. c. Analyze the cleavage products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE) followed by staining with a suitable RNA dye.

Protocol 4: Genome Editing in Mammalian Cells using CRISPR-Cas9

This protocol outlines a general workflow for introducing gene knockouts in mammalian cells.

1. gRNA Design and Cloning: a. Design a gRNA targeting an early exon of the gene of interest. Ensure the target sequence is followed by the appropriate PAM sequence for the chosen Cas9 nuclease. b. Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence. c. Clone the annealed oligonucleotides into a suitable expression vector that also encodes the Cas9 protein.

2. Transfection: a. Culture mammalian cells to an appropriate confluency (typically 70-90%). b. Transfect the cells with the Cas9/gRNA expression plasmid using a suitable method (e.g., lipid-based transfection, electroporation).

3. Validation of Editing Efficiency: a. After 48-72 hours, harvest a portion of the cells and extract genomic DNA. b. Amplify the target region by PCR. c. Assess the editing efficiency using methods such as the T7 Endonuclease I assay, Sanger sequencing of pooled PCR products, or next-generation sequencing.

4. Single-Cell Cloning and Genotyping (for generating clonal cell lines): a. If the editing efficiency is satisfactory, dilute the transfected cell population to a single-cell density and plate into 96-well plates. b. Expand the resulting single-cell colonies. c. Screen the individual clones by PCR and sequencing to identify those with the desired genotype (e.g., homozygous knockout).

Mandatory Visualizations

CRISPR-Cas9 Mechanism of Action

Caption: A diagram illustrating the key steps in the CRISPR-Cas9 gene editing process.

Class 1 CRISPR-Cas System Workflow (Type I-E)

Caption: Workflow of a Class 1, Type I-E CRISPR-Cas system, highlighting the multi-subunit Cascade complex.

CRISPRi and CRISPRa Experimental Workflow

Caption: A comparison of the experimental workflows for CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa).

Base Editing Mechanism

Caption: A schematic of the cytosine base editing mechanism, a precise gene editing technique.

References

Methodological & Application

Application Notes and Protocols for CRISPR-Cas9 Genome Editing in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a powerful and versatile tool for genome editing.[1] Its efficiency, ease of use, and relatively low cost have revolutionized biological research and opened new avenues for therapeutic development.[1][2] This document provides a comprehensive, step-by-step protocol for utilizing the CRISPR-Cas9 system to edit the genomes of mammalian cells. The protocol covers the entire workflow, from the initial design of the guide RNA to the final validation of the genomic edit.

The CRISPR-Cas9 system consists of two key components: the Cas9 endonuclease, an RNA-guided DNA nuclease, and a single-guide RNA (sgRNA) that directs the Cas9 protein to a specific genomic locus.[3][4] The sgRNA contains a 20-nucleotide sequence complementary to the target DNA, which is located immediately upstream of a protospacer adjacent motif (PAM).[1][5] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[6][7] Upon binding to the target DNA, Cas9 induces a double-strand break (DSB).[3] The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR), then repair this break.[3][7] NHEJ is an error-prone process that often results in small insertions or deletions (indels), leading to frameshift mutations and gene knockouts.[3][7] In contrast, HDR can be utilized to introduce precise genetic modifications, such as point mutations or the insertion of new DNA sequences, by providing a donor DNA template.[3][8]

This guide will detail the necessary steps for successful genome editing, including considerations for experimental design, methodologies for delivering CRISPR components into cells, and techniques for verifying the desired genetic modifications.

Experimental Workflow Overview

The overall workflow for CRISPR-Cas9 genome editing in mammalian cells can be broken down into several key stages.

Detailed Experimental Protocol

Phase 1: Design and Preparation

1. Guide RNA (gRNA) Design and Synthesis

The design of an effective and specific gRNA is critical for successful genome editing.[9]

-

Target Site Selection :

-

Identify the target gene and the specific region to be modified. For gene knockouts, target an early exon to increase the likelihood of a frameshift mutation leading to a non-functional protein.[5][10]

-

Use online gRNA design tools to identify potential 20-nucleotide target sequences that are immediately followed by a PAM sequence (5'-NGG for SpCas9).[11][12] These tools also predict on-target efficiency and potential off-target sites.

-

Recommended Tools : Benchling, CRISPR Design Tool (IDT), Cas-Designer.[12][13]

-

-

gRNA Optimization :

-

To enhance on-target activity, select gRNAs with a GC content between 40-80%.[14] Avoid poly(U) stretches, which can act as termination signals for the RNA polymerase III promoter typically used to express the gRNA.[4]

-

To minimize off-target effects, choose gRNA sequences with minimal homology to other genomic regions.[1] High-fidelity Cas9 variants can also be used to reduce off-target cleavage.[15]

-

-

gRNA Synthesis :

-

gRNAs can be synthesized in several ways:

-

Plasmid-based expression : Synthesize two complementary oligonucleotides encoding the 20-nt target sequence and ligate them into a gRNA expression vector.[10]

-

In vitro transcription : Synthesize the gRNA using an in vitro transcription kit.

-

Synthetic gRNA : Order chemically synthesized sgRNAs, which can improve editing efficiency and reduce off-target effects.[16]

-

-

2. Vector Selection and Component Preparation

The CRISPR components (Cas9 and gRNA) can be delivered to mammalian cells in three main formats: as plasmid DNA, as mRNA, or as a ribonucleoprotein (RNP) complex.[2][17]

-

Plasmid DNA : An all-in-one plasmid expressing both Cas9 and the gRNA is a common choice.[3] Alternatively, two separate plasmids can be used.[18] Plasmids may also contain a fluorescent marker (e.g., GFP) for tracking transfection efficiency or a selection marker (e.g., puromycin resistance) for enriching the edited cell population.[10][19]

-

mRNA : Cas9 mRNA and the gRNA can be co-transfected. This leads to transient expression, which can reduce off-target effects.[17]

-

Ribonucleoprotein (RNP) complexes : Purified Cas9 protein is pre-incubated with the synthetic gRNA to form an RNP complex, which is then delivered to the cells.[15][20] This method offers rapid editing and minimal off-target effects as the components are quickly degraded.[9]

Phase 2: Execution

3. Cell Culture and Transfection

-

Cell Preparation : Culture the mammalian cells of interest under standard conditions. Ensure the cells are healthy and in the logarithmic growth phase at the time of transfection.[19] Seed the cells 24 hours prior to transfection to achieve 40-80% confluency on the day of transfection.[19]

-

Delivery of CRISPR Components : The choice of delivery method depends on the cell type and the chosen format of the CRISPR components.

-

Lipid-mediated Transfection (Lipofection) : This is a common method for delivering plasmids and RNP complexes.[21] Cationic lipids form a complex with the CRISPR components, which are then taken up by the cells via endocytosis.[22]

-

Electroporation : This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of CRISPR components.[21] It is often used for cells that are difficult to transfect by other methods.[2][17]

-

Viral Transduction : Lentiviral or adeno-associated viral (AAV) vectors can be used to deliver the Cas9 and gRNA expression cassettes.[21][22] This method is highly efficient, especially for hard-to-transfect cells and for creating stable cell lines.[20][22]

-

Table 1: Comparison of Common Delivery Methods for CRISPR-Cas9

| Delivery Method | Components Delivered | Transfection Efficiency | Cell Viability | Off-Target Effects | Applications |

| Lipofection | Plasmid, RNP | Variable (cell type dependent) | Moderate to High | Moderate | Transient and stable expression, broad cell type applicability.[21] |

| Electroporation | Plasmid, mRNA, RNP | High | Low to Moderate | Low to Moderate | Hard-to-transfect cells, primary cells, stem cells.[17] |

| Viral Transduction | Plasmid (DNA) | Very High | High | Higher (due to integration) | Stable cell lines, in vivo editing, hard-to-transfect cells.[22] |

4. Post-Transfection Cell Culture and Selection

-

After transfection or transduction, incubate the cells for 24-72 hours to allow for genome editing to occur.[19]

-

If a selection marker was used, apply the appropriate selection agent (e.g., puromycin) to enrich for cells that have taken up the CRISPR components.[19]

-

If a fluorescent marker was used, fluorescence-activated cell sorting (FACS) can be used to isolate the transfected cells.[23][24]

Phase 3: Validation and Analysis

5. Genomic DNA Extraction and Analysis of Editing Efficiency

-

Harvest a population of the edited cells and extract genomic DNA.[23]

-

Amplify the target genomic region using PCR.[25]

-

Assess the editing efficiency using one of the following methods:

-

Mismatch Cleavage Assays (e.g., T7 Endonuclease I Assay) : This assay detects heteroduplex DNA formed between wild-type and edited DNA strands. The T7 endonuclease I cleaves these mismatched duplexes, and the resulting fragments can be visualized by gel electrophoresis.[23][26] This method provides a semi-quantitative estimate of editing efficiency.

-

Sanger Sequencing with TIDE/ICE Analysis : The PCR product is Sanger sequenced, and the resulting chromatogram is analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[25] These tools can quantify the frequency and nature of indels in the cell population.

-

Next-Generation Sequencing (NGS) : For a more comprehensive and quantitative analysis, the PCR amplicons can be subjected to deep sequencing.[27][28] NGS provides detailed information on the types and frequencies of different mutations at the target site.[27]

-

Table 2: Comparison of Methods for Validating Genome Editing

| Validation Method | Principle | Throughput | Cost | Data Output |

| T7 Endonuclease I Assay | Mismatch cleavage of heteroduplex DNA.[26] | Low to Medium | Low | Semi-quantitative estimate of indel frequency.[23] |

| Sanger Sequencing + TIDE/ICE | Decomposition of Sanger sequencing chromatograms.[25] | Medium | Medium | Quantitative estimate of indel frequency and type.[25] |

| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus.[27] | High | High | Precise quantification of all mutation types and their frequencies.[27][28] |

6. Off-Target Analysis

It is crucial to assess for unintended mutations at genomic sites that are similar to the target sequence.[29]

-

Computational Prediction : Use online tools to predict the most likely off-target sites for your gRNA.

-

Experimental Validation :

-

Targeted Sequencing : Amplify and sequence the predicted off-target sites to check for mutations.[30]

-

Unbiased, Genome-Wide Methods :

-

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) : This method uses the integration of a short double-stranded oligodeoxynucleotide into DSBs to identify off-target cleavage sites.[29][30]

-

DISCOVER-Seq : This technique relies on the recruitment of the DNA repair factor MRE11 to DSBs, which can be identified by chromatin immunoprecipitation followed by sequencing (ChIP-seq).[31][32]

-

Whole-Genome Sequencing (WGS) : This is the most comprehensive method for identifying all off-target mutations but is also the most expensive.[30]

-

-

Table 3: Comparison of Off-Target Analysis Methods

| Method | Approach | Sensitivity | Throughput | Notes | | :--- | :--- | :--- | :--- | | Computational Prediction | Sequence-based algorithms.[31] | N/A | High | Predictive only, requires experimental validation. | | Targeted Sequencing | PCR and sequencing of predicted sites.[30] | High (at predicted sites) | Low to Medium | Only assesses known or predicted off-target sites. | | GUIDE-seq | Cellular-based, tags DSBs with dsODNs.[29] | High | Low | Can identify unexpected off-target sites. | | DISCOVER-Seq | Cellular-based, uses MRE11 ChIP-seq.[31] | High | Low | Applicable to in vivo and in vitro samples.[31] | | Whole-Genome Sequencing | Sequencing of the entire genome.[30] | Moderate to High | Low | The most comprehensive but costly and data-intensive method. |

7. Isolation of Clonal Cell Lines

To obtain a homogenous population of cells with the desired mutation, it is necessary to isolate and expand single cells.

-

Single-Cell Seeding : Dilute the edited cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.

-

Colony Picking : Allow the single cells to grow into colonies, then pick and expand individual colonies.

-

Genotyping : Screen the expanded clones by PCR and sequencing to identify those with the desired genotype (e.g., homozygous knockout).[18]

8. Phenotypic Analysis

Once a clonal cell line with the desired edit is confirmed, perform functional assays to characterize the phenotypic consequences of the genetic modification. This may include:

-

Western Blotting : To confirm the absence of the target protein in knockout cell lines.[33]

-

qPCR : To measure changes in mRNA expression levels.[33]

-

Cell-based assays : To assess changes in cell proliferation, viability, migration, or other relevant cellular functions.[33]

DNA Repair Mechanisms Following Cas9-Induced DSB

The outcome of CRISPR-Cas9 editing is determined by the cellular DNA repair pathway that is utilized to fix the double-strand break.

Conclusion

The CRISPR-Cas9 system is a transformative technology for genome editing in mammalian cells. Successful application of this technology requires careful planning and execution of each step, from gRNA design to the validation of the final edit. By following the detailed protocol and considering the various options presented in this guide, researchers can effectively harness the power of CRISPR-Cas9 to advance their studies in basic research, drug discovery, and therapeutic development.

References

- 1. CRISPR–Cas9-mediated genome editing and guide RNA design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]

- 4. giraldezlab.org [giraldezlab.org]

- 5. CRISPR Guide RNA Cloning for Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cd-genomics.com [cd-genomics.com]

- 7. Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]

- 8. academic.oup.com [academic.oup.com]

- 9. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]

- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 11. jkip.kit.edu [jkip.kit.edu]

- 12. idtdna.com [idtdna.com]

- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]

- 17. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

- 20. blog.addgene.org [blog.addgene.org]

- 21. CRISPR Transfection | Thermo Fisher Scientific - CA [thermofisher.com]

- 22. synthego.com [synthego.com]

- 23. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. blog.addgene.org [blog.addgene.org]

- 26. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]

- 27. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. blog.addgene.org [blog.addgene.org]

- 31. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

- 32. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. assaygenie.com [assaygenie.com]

Designing Effective Guide RNAs for CRISPR: Application Notes and Protocols for Researchers

Harnessing the Power of Precision Genome Editing

The advent of CRISPR-Cas9 technology has revolutionized the field of molecular biology, offering an unprecedented ability to edit genomes with precision. Central to the success of any CRISPR experiment is the design of the guide RNA (gRNA), which directs the Cas9 nuclease to the specific genomic locus of interest. This document provides detailed application notes and protocols for the design and validation of effective gRNAs, intended for researchers, scientists, and professionals in drug development.

Application Notes: Principles of Effective gRNA Design

A well-designed gRNA maximizes on-target cleavage efficiency while minimizing off-target effects. The following principles are crucial for designing high-quality gRNAs for CRISPR-Cas9 applications.

Understanding the Guide RNA Structure

The gRNA is a synthetic RNA molecule composed of two key components: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA). The crRNA contains a 17-20 nucleotide spacer sequence that is complementary to the target DNA sequence, providing the specificity for the edit. The tracrRNA serves as a scaffold for binding the Cas9 nuclease. In most laboratory applications, these two components are fused into a single guide RNA (sgRNA) for simplicity and efficiency.[1]

Target Site Selection and the Protospacer Adjacent Motif (PAM)

The selection of a target site is constrained by the requirement of a Protospacer Adjacent Motif (PAM) sequence immediately downstream of the target sequence on the non-target DNA strand.[2] The most commonly used Cas9 nuclease, from Streptococcus pyogenes (SpCas9), recognizes the PAM sequence 5'-NGG-3', where 'N' can be any nucleotide.[2]

Key Considerations for Target Site Selection:

-

Genomic Location: For gene knockout experiments, target sites should be located in the early exons of a gene to increase the likelihood of generating a frameshift mutation that results in a non-functional protein.[3] Avoid targeting regions too close to the N- or C-terminus.

-

On-Target Efficiency: The nucleotide composition of the gRNA spacer sequence significantly influences its on-target activity. While the exact rules are complex and still under investigation, several factors have been identified that correlate with higher efficiency. These include specific nucleotide preferences at certain positions within the spacer sequence and the overall GC content.[4][5]

-

Off-Target Effects: A major concern in CRISPR experiments is the potential for the gRNA to guide the Cas9 nuclease to unintended genomic sites that have high sequence similarity to the on-target site.[6][7][8] This can lead to unwanted mutations and confounding experimental results.[8]

Computational Design Tools for gRNA Selection

Numerous computational tools have been developed to facilitate the design of effective gRNAs. These tools integrate algorithms that predict both on-target efficiency and off-target potential.

Commonly Used gRNA Design Tools:

-

CRISPick (Broad Institute): A user-friendly tool that provides on-target and off-target scores.[9]

-

CHOPCHOP: A versatile tool that supports various CRISPR-Cas systems and provides visual representations of potential off-target sites.[9]

-

CRISPOR: Offers detailed off-target analysis with position-specific mismatch scoring.[9][10]

-

Synthego CRISPR Design Tool: An efficient tool for designing gRNAs for gene knockouts across a wide range of genomes.[3]

These tools utilize different scoring algorithms to predict gRNA efficacy. A comparison of some of the key on-target and off-target scoring algorithms is presented in the tables below.

Data Presentation: Comparison of gRNA Scoring Algorithms

Table 1: On-Target Efficiency Scoring Algorithms

| Scoring Algorithm | Basis of Prediction | Key Features | Commonly Used In |

| Rule Set 1 | Based on knockout efficiency data from 1,841 sgRNAs.[9] | Uses a scoring matrix to assign a score to each sgRNA. | CHOPCHOP[9] |

| Rule Set 2 | Updated algorithm based on data from 4,390 sgRNAs.[9] | Employs gradient-boosted regression trees for scoring. | CHOPCHOP, CRISPOR[9] |

| Rule Set 3 | Trained on 7 datasets with 47,000 gRNAs, considering the tracrRNA sequence.[9] | Uses a Gradient Boosting framework for faster training. | GenScript, CRISPick[9] |

| CRISPRscan | Based on in vivo activity data from 1,280 gRNAs in zebrafish.[9] | Predictive model validated in an in vivo system. | CHOPCHOP, CRISPOR[9] |

| DeepHF | On-target cutting efficiency prediction for various Cas9 nuclease variants.[11] | Utilizes deep learning models. | crisprScore[11] |

Table 2: Off-Target Specificity Scoring Algorithms

| Scoring Algorithm | Basis of Prediction | Key Features | Commonly Used In |

| Homology Analysis | Focuses on sequence similarity in the genome. | Counts sequences with fewer than three mismatches to the gRNA that have a PAM sequence.[9] | Many basic design tools |

| MIT Score | Early off-target prediction algorithm for CRISPR/Cas9.[11] | Assigns weights based on the position of mismatches. | crisprScore[11] |

| CFD (Cutting Frequency Determination) Score | Shown to be superior to the MIT score.[11] | Position-specific mismatch weights vary based on the nucleotide substitution.[11] | crisprScore[11] |

Experimental Protocols

While computational tools provide valuable predictions, experimental validation of gRNA efficacy is a critical step to ensure the success of a CRISPR experiment. The following protocols detail the in vitro and cell-based validation of designed gRNAs.

Protocol 1: In Vitro Transcription of sgRNA

This protocol describes the synthesis of sgRNA from a DNA template using T7 RNA polymerase.

Materials:

-

DNA template containing the T7 promoter followed by the sgRNA sequence

-

T7 RNA Polymerase

-

Ribonucleotide solution mix (ATP, UTP, CTP, GTP)

-

Transcription buffer

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit (e.g., spin column-based)

Procedure:

-

Template Preparation: A linear DNA template containing the T7 promoter sequence (5'-TAATACGACTCACTATA-3') followed by the desired 20-nucleotide target sequence and the sgRNA scaffold is required. This can be generated by PCR amplification from a plasmid or by annealing and extending two complementary oligonucleotides.[2][4]

-

In Vitro Transcription Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube. It is important to add reagents in the specified order to prevent precipitation of the DNA template by spermidine in the transcription buffer.[2]

-

Nuclease-free water

-

10X Transcription Buffer

-

Ribonucleotide solution mix

-

DNA template (approximately 1 µg)

-

T7 RNA Polymerase

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours, or overnight.[2]

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.[4]

-

sgRNA Purification: Purify the transcribed sgRNA using an RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel.

Protocol 2: In Vitro Cas9 Cleavage Assay

This assay assesses the ability of a synthesized sgRNA to guide Cas9 nuclease to cleave a target DNA molecule in a test tube.

Materials:

-

Purified recombinant Cas9 nuclease

-

Synthesized sgRNA (from Protocol 1)

-

Target DNA (PCR product or linearized plasmid containing the target sequence)

-

Cas9 nuclease reaction buffer

-

Nuclease-free water

-

Proteinase K

-

Agarose gel and electrophoresis equipment

Procedure:

-

Reaction Assembly: On ice, assemble the following components in a nuclease-free tube:[12]

-

Nuclease-free water

-

10X Cas9 Nuclease Reaction Buffer

-

Purified Cas9 nuclease (typically 10-30 nM final concentration)

-

Synthesized sgRNA (typically 10-30 nM final concentration)

-

-

RNP Formation: Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.[13]

-

Cleavage Reaction: Add the target DNA to the reaction mixture (typically 1-5 nM final concentration).

-

Incubation: Incubate the reaction at 37°C for 15-60 minutes.[12][14]

-

Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 55°C for 10 minutes to degrade the Cas9 protein.[14][15]

-

Analysis: Analyze the cleavage products by agarose gel electrophoresis. Successful cleavage will result in two smaller DNA fragments corresponding to the sizes of the cleaved products.[14] The intensity of the cleaved bands relative to the uncut band can be used to estimate the cleavage efficiency.

Protocol 3: Cell-Based Validation using T7 Endonuclease I (T7E1) Assay

This protocol is used to detect insertions and deletions (indels) generated by CRISPR-Cas9 in a population of cells.

Materials:

-

Transfected cells (with Cas9 and sgRNA expression vectors or RNP complexes)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

T7 Endonuclease I (T7E1) and reaction buffer

-

Agarose gel and electrophoresis equipment

Procedure:

-

Genomic DNA Extraction: Harvest the transfected cells and extract genomic DNA using a commercial kit.

-

PCR Amplification: Amplify the genomic region flanking the target site by PCR using high-fidelity DNA polymerase. The amplicon should be between 400-1000 bp.[3]

-

Denaturation and Re-annealing: Purify the PCR product. In a thermocycler, denature the PCR product at 95°C for 5 minutes and then slowly re-anneal by ramping down the temperature to form heteroduplexes between wild-type and mutated DNA strands. A typical program is: 95°C for 5 min, ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.[3]

-

T7E1 Digestion: Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes. T7E1 recognizes and cleaves mismatched DNA in the heteroduplexes.[3][16]

-

Analysis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the presence of indels. The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.[17]

Protocol 4: Sanger Sequencing and TIDE Analysis

For a more quantitative analysis of indel frequencies and the spectrum of mutations, Sanger sequencing of the PCR product from the edited cell population can be performed, followed by analysis using the Tracking of Indels by DEcomposition (TIDE) web tool.

Procedure:

-

PCR and Sequencing: Amplify the target region from both edited and control (unedited) cell populations as described in the T7E1 protocol. Purify the PCR products and submit them for Sanger sequencing.

-

TIDE Analysis:

-

Navigate to the TIDE web tool.

-

Upload the Sanger sequencing trace files (.ab1 files) for both the control and edited samples.

-

Enter the 20-nucleotide gRNA sequence.

-

The tool will then decompose the sequencing chromatogram of the edited sample and align it to the control sequence to identify and quantify the frequencies of different indels near the cleavage site.[18]

-

Visualizations

CRISPR-Cas9 Mechanism of Action

Caption: The CRISPR-Cas9 system's mechanism of action.

gRNA Design and Validation Workflow

Caption: Workflow for designing and validating effective gRNAs.

T7 Endonuclease I Assay Logic

Caption: The principle behind indel detection using the T7E1 assay.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Protocols · Benchling [benchling.com]

- 3. pnabio.com [pnabio.com]

- 4. neb.com [neb.com]

- 5. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beditor: A Computational Workflow for Designing Libraries of Guide RNAs for CRISPR-Mediated Base Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. signosisinc.com [signosisinc.com]

- 8. [2305.06769] Comparative Analysis of Machine Learning Algorithms for Predicting On-Target and Off-Target Effects of CRISPR-Cas13d for gene editing [arxiv.org]

- 9. genscript.com [genscript.com]

- 10. Evaluation of off-target and on-target scoring algorithms and integration into the guide RNA selection tool CRISPOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GitHub - crisprVerse/crisprScore: On-Target and Off-Target Scoring Algorithms for CRISPR gRNAs [github.com]

- 12. neb.com [neb.com]

- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 14. hybrid.i3s.up.pt [hybrid.i3s.up.pt]

- 15. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genemedi.net [genemedi.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. blog.addgene.org [blog.addgene.org]

Application Notes and Protocols: CRISPR-Cas9 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has marked a revolutionary turning point in cancer research, offering unprecedented precision and ease in genome editing.[1] This powerful tool, derived from a bacterial immune defense system, allows scientists to make precise modifications to the DNA of cancer cells, providing deep insights into tumor biology and paving the way for novel therapeutic strategies.[2][3] Applications range from creating high-fidelity cancer models and identifying novel drug targets to engineering next-generation cancer therapies.[4] This document provides detailed application notes on the key uses of CRISPR-Cas9 in oncology and comprehensive protocols for fundamental experimental workflows.

Application Note 1: High-Fidelity Cancer Modeling

One of the most powerful applications of CRISPR-Cas9 is the ability to create genetically precise cancer models that faithfully recapitulate the complex genetic landscape of human tumors.[5] Traditional models often fail to capture the full spectrum of mutations, but CRISPR allows for the introduction of specific oncogenic mutations, tumor suppressor gene knockouts, or chromosomal translocations found in patient tumors into either cell lines or animal models.

These engineered models are invaluable for:

-

Studying Tumor Initiation and Progression: By introducing specific genetic alterations, researchers can investigate the causal roles of mutations in cancer development.[6][7] For example, CRISPR has been used to delete tumor suppressor genes like P53 and PTEN in mouse models to induce the formation of glioblastomas and medulloblastomas.[8]

-

Preclinical Drug Testing: Models with specific, clinically relevant mutations (e.g., BRAF V600E in melanoma or EML4-ALK fusions in lung cancer) provide superior platforms for testing the efficacy of targeted therapies.

-

Investigating Drug Resistance: CRISPR can be used to engineer models that mimic acquired resistance to treatment by introducing mutations known to confer resistance, allowing for the study of underlying mechanisms and the development of strategies to overcome them.[9]

Logical Relationship: From Patient Genomics to a CRISPR-Engineered Model

Caption: Workflow for creating patient-inspired cancer models using CRISPR-Cas9.

Application Note 2: Genome-Wide Screens for Target Discovery and Validation

CRISPR-Cas9 screens have become a cornerstone of functional genomics in cancer research, enabling the systematic interrogation of thousands of genes to identify those critical for cancer cell survival, proliferation, or drug response.[9][10][11] These high-throughput screens utilize pooled libraries of single-guide RNAs (sgRNAs) to create a population of cells, each with a single gene knocked out.[12]

Key applications of CRISPR screens include:

-

Identifying Cancer Dependencies: Negative selection screens, where cells with knockouts of essential genes are depleted from the population, help identify "cancer dependencies"—genes that cancer cells rely on for survival and could serve as potent drug targets.[13][14]

-

Discovering Drug Resistance Genes: Positive selection screens can identify genes whose knockout confers resistance to a specific cancer therapy.[9] By treating a library of knockout cells with a drug, the surviving cells will be enriched for sgRNAs targeting genes involved in the drug's mechanism of action.[10]

-

Finding Synthetic Lethal Interactions: CRISPR screens can uncover synthetic lethal partners to known cancer mutations. This involves performing screens in cell lines with and without a specific cancer-driving mutation to find genes that are essential only in the presence of that mutation, opening new avenues for targeted therapy.

Quantitative Data from a Genome-Wide CRISPR Screen

The following table summarizes representative data from a hypothetical genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to a BRAF inhibitor in BRAF V600E mutant melanoma cells.

| Gene Target | sgRNA Read Count (DMSO Control) | sgRNA Read Count (BRAF Inhibitor) | Fold Enrichment | Phenotype |

| NF1 | 1,520 | 45,600 | 30.0x | Resistance |

| MED12 | 1,350 | 33,750 | 25.0x | Resistance |

| NF2 | 1,100 | 23,100 | 21.0x | Resistance |

| CUL3 | 980 | 18,620 | 19.0x | Resistance |

| RPA3 (Control) | 25,000 | 500 | 0.02x | Sensitization |

| Non-Targeting | 2,000 | 2,050 | ~1.0x | Neutral |

Data is illustrative, based on findings from published studies where loss of function in genes like NF1 and MED12 confers resistance to BRAF inhibitors.

Application Note 3: Development of CRISPR-Based Cancer Therapeutics

Beyond its use as a research tool, CRISPR-Cas9 is being directly harnessed to develop novel cancer therapies, primarily in the realm of immunotherapy.[8][15] The most advanced application is in the engineering of immune cells, such as T cells, to more effectively recognize and eliminate cancer cells.[1][7]

Therapeutic strategies include:

-

Enhancing CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cell therapy is a powerful treatment for some cancers. CRISPR is being used to improve the safety and efficacy of these treatments by, for example, knocking out the endogenous T-cell receptor (TCR) to prevent graft-versus-host disease in allogeneic "off-the-shelf" therapies, or by deleting immune checkpoint proteins like PD-1 to make the engineered T cells more persistent and effective killers.[7][8]

-

Restoring Tumor Suppressor Function: Researchers are exploring methods to correct mutations in critical tumor suppressor genes or to reactivate their expression.[8] For instance, CRISPR-based epigenetic editing has been used to demethylate the promoter regions of genes like PTEN and BRCA1, restoring their expression and increasing sensitivity to chemotherapy in cell lines.[8]

Clinical Trial Data for CRISPR-Edited T-Cell Therapies

Several clinical trials are underway to evaluate the safety and efficacy of CRISPR-edited cells.[16][17] The table below summarizes key findings from early-phase trials.

| Therapy/Trial | Cancer Type | CRISPR-Mediated Edits | Key Findings |

| NYCE T cells (UPenn) [1] | Multiple Myeloma, Sarcoma | Knockout of endogenous TCR (2 genes) and PD-1; Insertion of cancer-specific receptor (NY-ESO-1). | Treatment was safe with no major adverse events related to the edited cells.[1] Modified T cells persisted for up to 9 months.[18] |

| CTX110 (CRISPR Therapeutics) | B-cell malignancies | Knockout of TCR and Beta-2 microglobulin (for HLA class I) to create allogeneic CAR-T cells. | Demonstrates feasibility of an "off-the-shelf" CAR-T therapy. Ongoing trials are assessing efficacy. |

| CTX130 (CRISPR Therapeutics) [16] | Solid Tumors, T-cell Lymphomas | Allogeneic CAR-T cells targeting CD70 with multiple edits to enhance potency and reduce exhaustion. | Phase I/II trials are ongoing to assess safety and efficacy in various cancers.[16] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for two common applications of CRISPR-Cas9 in a cancer research laboratory.

Protocol 1: Generation of a Gene Knockout Cancer Cell Line via Transient Transfection

This protocol describes the generation of a stable knockout of a target gene in an adherent cancer cell line using plasmid-based delivery of Cas9 and a specific sgRNA, followed by single-cell cloning.[19][20]

Workflow for Generating a Knockout Cell Line```dot

Caption: Experimental workflow for a pooled CRISPR knockout screen.

Methodology

Phase 1: Library Transduction (2 weeks)

-

Cell Line Preparation:

-

Select a cancer cell line that stably expresses Cas9 nuclease. If not available, first generate one by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection.

-

-

Lentiviral Library Production:

-

Package a pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello) into viral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2, pMD2.G).

-

Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

-

-

Transduction:

-

Infect the Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive no more than one sgRNA.

-

Transduce a sufficient number of cells to achieve a representation of at least 200-500 cells per sgRNA in your library.

-

-

Selection:

-

48 hours post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Phase 2: Drug Screen (2-3 weeks)

-

Baseline Sample (T0):

-

After selection is complete, harvest a representative population of cells. This will serve as your baseline (T0) reference for sgRNA abundance.

-

-

Drug Treatment:

-

Split the remaining cell population into two arms: a treatment group (cultured in medium with the drug at a predetermined concentration, e.g., IC50) and a control group (cultured with a vehicle, e.g., DMSO).

-

Maintain sufficient cell numbers throughout the experiment to preserve library complexity.

-

-

Cell Culture:

-

Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining the drug/vehicle pressure.

-

Phase 3: Data Analysis and Hit Identification (2-3 weeks)

-

Genomic DNA Extraction:

-

At the end of the screen, harvest the cells from both the drug-treated and vehicle-control arms.

-

Extract high-quality genomic DNA from these samples, as well as from the T0 sample.

-

-

Next-Generation Sequencing (NGS):

-

Use PCR to amplify the sgRNA cassettes from the genomic DNA.

-

Submit the purified PCR amplicons for high-throughput sequencing.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA in each condition.

-

Normalize the read counts.

-

Compare the sgRNA abundance in the drug-treated sample to the vehicle-control or T0 sample. Genes whose sgRNAs are significantly depleted in the drug-treated population are considered "hits" that may sensitize cells to the drug.

-

Use statistical tools like MAGeCK to rank genes and identify significant hits.

-

-

Hit Validation:

-

Validate the top hits from the screen through individual gene knockouts (using Protocol 1) followed by cell viability assays in the presence of the drug.

-

References

- 1. How CRISPR Is Changing Cancer Research and Treatment - NCI [cancer.gov]

- 2. CRISPR/Cas9: an overview of recent developments and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on genome editing by CRISPR-Cas9 technique for cancer treatment - WCRJ [wcrj.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aacr.org [aacr.org]

- 7. synthego.com [synthego.com]

- 8. Current Status of CRISPR/Cas9 Application in Clinical Cancer Research: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]

- 10. CRISPR screen in cancer: status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of CRISPR-cas9 datasets leads to largest genetic screen resource for cancer research | Broad Institute [broadinstitute.org]

- 14. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. synthego.com [synthego.com]

- 17. innovativegenomics.org [innovativegenomics.org]

- 18. sciencenews.org [sciencenews.org]

- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

Application Notes and Protocols: A Comparative Guide to CRISPR-Mediated Gene Knockout and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction